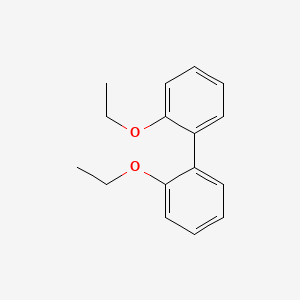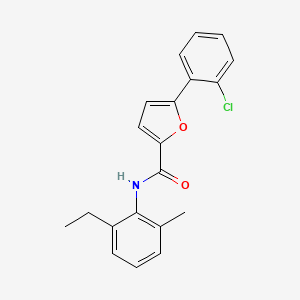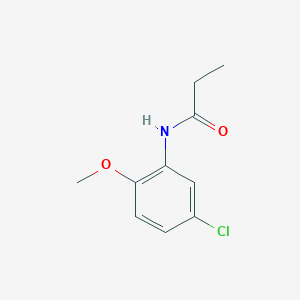
1,1-Diphenyl-3-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-3-pentanone: is an organic compound with the molecular formula C17H18O. It is a ketone characterized by the presence of two phenyl groups attached to the first carbon of a pentanone chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Diphenyl-3-pentanone can be synthesized through several methods. One common approach involves the alkylation of diphenylmethane with appropriate alkyl halides under basic conditions. Another method includes the Friedel-Crafts acylation of benzene with 3-pentanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of solvents like dichloromethane and careful control of temperature and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Diphenyl-3-pentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,1-Diphenyl-3-pentanone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as an intermediate in organic synthesis.
Biology: Research studies utilize this compound to investigate its biological activity and potential therapeutic applications.
Medicine: It is explored for its potential use in drug development due to its unique structural properties.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1,1-diphenyl-3-pentanone involves its interaction with various molecular targets. In chemical reactions, the carbonyl group of the ketone is highly reactive and can participate in nucleophilic addition reactions. The phenyl groups can undergo electrophilic aromatic substitution, making the compound versatile in organic synthesis.
Comparación Con Compuestos Similares
- 1-Phenyl-3-pentanone
- 2-Phenyl-3-pentanone
- 1,5-Diphenyl-3-thiophen-2-yl-pentane-1,5-dione
- 1,5-Dihydroxy-2,2,4,4-tetrachloro-3-pentanone
Comparison: 1,1-Diphenyl-3-pentanone is unique due to the presence of two phenyl groups attached to the first carbon of the pentanone chain. This structural feature imparts distinct reactivity and properties compared to similar compounds. For instance, 1-phenyl-3-pentanone and 2-phenyl-3-pentanone have only one phenyl group, which affects their chemical behavior and applications.
Propiedades
Número CAS |
87351-01-7 |
|---|---|
Fórmula molecular |
C17H18O |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
1,1-diphenylpentan-3-one |
InChI |
InChI=1S/C17H18O/c1-2-16(18)13-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3 |
Clave InChI |
DNVZUJFPAUGQDA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)


![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11943563.png)

![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)




![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)
![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)
